molecular formula C7H13NO4S B12878495 (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate

(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate

Cat. No.: B12878495
M. Wt: 207.25 g/mol
InChI Key: GISWSXWAIMSJEM-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate is a compound belonging to the oxazoline class of chemicals. It has the molecular formula C7H13NO4S and a molecular weight of 207.24 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate typically involves the reaction of 2,4-dimethyl-4,5-dihydrooxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces the corresponding amine derivative.

Scientific Research Applications

(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of the oxazoline ring and the methanesulfonate group, which provides distinct reactivity and versatility in organic synthesis

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

(2,4-dimethyl-5H-1,3-oxazol-4-yl)methyl methanesulfonate

InChI

InChI=1S/C7H13NO4S/c1-6-8-7(2,4-11-6)5-12-13(3,9)10/h4-5H2,1-3H3

InChI Key

GISWSXWAIMSJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)(C)COS(=O)(=O)C

Origin of Product

United States

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